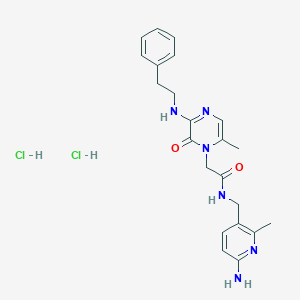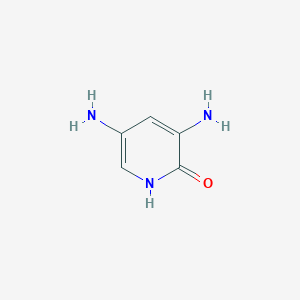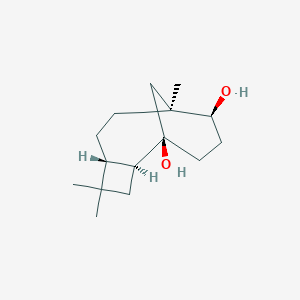
Methyl 2,6-dimethylisonicotinate
説明
Methyl 2,6-dimethylisonicotinate is a chemical compound with the molecular formula C9H11NO2 . It is also known by other names such as Methyl 2,6-dimethylpyridine-4-carboxylate and 2,6-Dimethyl-isonicotinic acid methyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two methyl groups attached at the 2 and 6 positions, and a carboxylate group attached at the 4 position . The carboxylate group is esterified with a methyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.19 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are both 165.078978594 g/mol . Its topological polar surface area is 39.2 Ų . It has 12 heavy atoms .科学的研究の応用
1. Catalytic Performance in Chemical Synthesis
Methyl 2,6-dimethylisonicotinate, under its related compound 2,6-dimethylnaphthalene (2,6-DMN), has significant applications in the field of chemical synthesis. For instance, 2,6-DMN is crucial in the production of polyethylenenaphthalate and polybutylene naphthalate. Studies like Güleç et al. (2018) have explored the synthesis of 2,6-DMN through methylation processes using metal-loaded beta zeolite catalysts (Güleç, Sher, & Karaduman, 2018).
2. Applications in Pharmacological Research
While this chemical doesn't directly relate to pharmacological applications, related compounds like dimethyl sulfoxide (DMSO) have been studied extensively in biomedical fields. Research by Verheijen et al. (2019) indicates the widespread use of DMSO in biomedical science, particularly in cryopreservation and in vitro assays, and its biological effects on human cellular processes (Verheijen et al., 2019).
3. Potential in Green Chemistry
The exploration of eco-friendly alternatives in chemical reactions has led to studies like Jin et al. (2016), which discuss the use of dimethyl carbonate (DMC) in acid-catalysed reactions of alcohols and phenols. Such research expands the potential applications of chemicals like this compound in green chemistry, aiming for more environmentally sustainable processes (Jin, Hunt, Clark, & McElroy, 2016).
4. Role in Analytical Chemistry
In analytical chemistry, especially in chiral separation, derivatives of methylated compounds are significant. Varga et al. (2019) present an analysis of methylated β-cyclodextrins as chiral selectors in capillary electrophoresis, illustrating the critical role such compounds play in enantioselective separation techniques (Varga et al., 2019).
5. Implications in Material Science
This compound and its derivatives find applications in material science, particularly in the synthesis of advanced polymers. Studies such as Song et al. (2007) delve into the shape-selective methylation of naphthalene for the synthesis of 2,6-dimethylnaphthalene, an important precursor for polyethylenenaphthalate, a high-performance material (Song, Shen, Reddy, Sun, & Lillwitz, 2007).
Safety and Hazards
特性
IUPAC Name |
methyl 2,6-dimethylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)5-7(2)10-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDMYLXCMZTSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479525 | |
| Record name | Methyl 2,6-dimethylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142896-15-9 | |
| Record name | Methyl 2,6-dimethylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)
![N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine](/img/structure/B174588.png)




![2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B174601.png)






